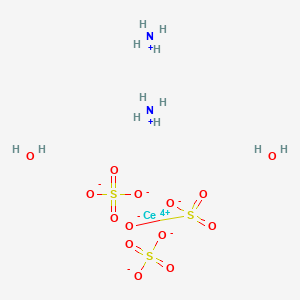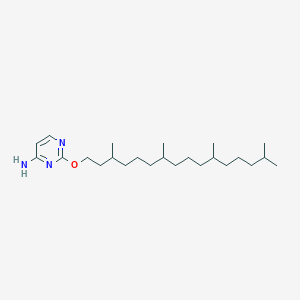
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a long-chain alcohol. The reaction conditions often require the use of a strong base to deprotonate the alcohol, allowing it to act as a nucleophile and attack the pyrimidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyrimidine ring can be reduced under certain conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of 2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. The long alkyl chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. The pyrimidine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A similar compound with a long alkyl chain and a hydroxyl group, used in the synthesis of vitamins E and K1.
3,7,11,15-Tetramethyl-2-hexadecene: Another related compound with a similar alkyl chain structure.
Uniqueness
2-((3,7,11,15-Tetramethylhexadecyl)oxy)pyrimidin-4-amine is unique due to the presence of both a pyrimidine ring and a long alkyl chain. This combination allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
189140-08-7 |
|---|---|
Molekularformel |
C24H45N3O |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2-(3,7,11,15-tetramethylhexadecoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C24H45N3O/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)16-18-28-24-26-17-15-23(25)27-24/h15,17,19-22H,6-14,16,18H2,1-5H3,(H2,25,26,27) |
InChI-Schlüssel |
PGXMNGAIBGUBGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOC1=NC=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



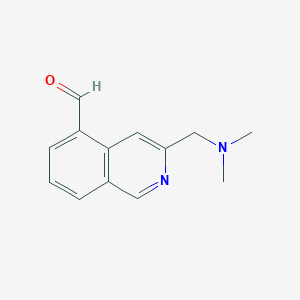

![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)

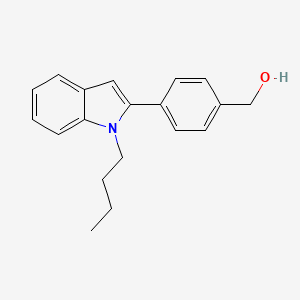

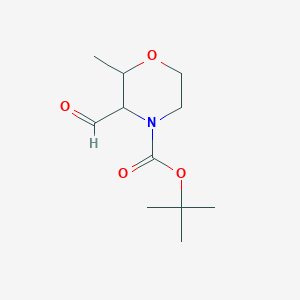

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)


